4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
CAS No.: 125175-64-6
Cat. No.: VC0023950
Molecular Formula: C31H52O6Si
Molecular Weight: 548.836
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125175-64-6 |
|---|---|
| Molecular Formula | C31H52O6Si |
| Molecular Weight | 548.836 |
| IUPAC Name | [(1S,4S,5S,6S,7S,9R)-5-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-methyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-7-yl] 2,2-dimethylbutanoate |
| Standard InChI | InChI=1S/C31H52O6Si/c1-10-30(6,7)28(33)36-25-15-21-18-31(34-19-21)14-13-20(2)24(27(25)31)12-11-22-16-23(17-26(32)35-22)37-38(8,9)29(3,4)5/h13-14,20-25,27H,10-12,15-19H2,1-9H3/t20-,21+,22+,23+,24-,25-,27-,31+/m0/s1 |
| Standard InChI Key | RYABJKPQYNQPOE-OBRNGWCRSA-N |
| SMILES | CCC(C)(C)C(=O)OC1CC2CC3(C1C(C(C=C3)C)CCC4CC(CC(=O)O4)O[Si](C)(C)C(C)(C)C)OC2 |
Introduction
Chemical Identity and Properties
Molecular Identification
4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin is a modified form of simvastatin, featuring specific structural alterations that distinguish it from the parent compound. The compound is catalogued with the identifier PA 19 0111013 in pharmaceutical reference databases . Its molecular composition and physical properties are summarized in Table 1.
Table 1: Basic Chemical Properties of 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin
| Property | Value |
|---|---|
| Molecular Formula | C31H52O6Si |
| Molecular Weight | 548.84 g/mol |
| Catalogue Number | PA 19 0111013 |
| Classification | Simvastatin derivative |
| Protective Group | tert-butyldimethylsilyl |
| Structural Modification | 4a',6'-anhydro bridge |
Structural Analysis
The nomenclature of 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin provides significant insights into its structure. The compound contains two key modifications to the simvastatin scaffold:
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An anhydro bridge between the 4a' and 6' positions, creating an additional ring system
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A tert-butyldimethylsilyl (TBDMS) protection group at the 4-position of the pyranone ring
The TBDMS group is a commonly employed protective group in organic synthesis, particularly for protecting hydroxyl groups during multi-step reactions. This suggests the compound may serve as an intermediate in simvastatin synthesis pathways .
Relationship to Simvastatin
Parent Compound Overview
Simvastatin is a semisynthetic derivative of lovastatin, a natural product isolated from the fungus Aspergillus terreus. It belongs to the statin class of medications used primarily to reduce elevated lipid levels and is marketed under the trade name Zocor . Simvastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Structural Comparison
4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin retains the core structure of simvastatin but incorporates the previously mentioned modifications. The anhydro bridge between positions 4a' and 6' creates a more rigid conformation, potentially altering the compound's biological activity profile. Meanwhile, the TBDMS group at position 4 serves as a protective group that would typically be removed in subsequent synthetic steps if the compound is used as an intermediate.
Synthetic Pathways and Production
Synthetic Context
4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin is likely part of the synthetic pathway for simvastatin production. Simvastatin can be produced through several methodologies, including:
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Biosynthesis using fungal strains (fermentation technology)
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Biocatalytic conversion of lovastatin to simvastatin
The synthetic routes for simvastatin production typically follow either direct alkylation or re-esterification pathways . The presence of the TBDMS protective group suggests this compound may be an intermediate in one of these synthetic routes.
| Synthetic Route | Key Features | Potential Role of 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin |
|---|---|---|
| Direct Alkylation | Fewer steps, direct modification of lovastatin | Possible intermediate in selective protection strategies |
| Re-esterification | Higher yield, involves protection-deprotection sequences | Likely intermediate with protected hydroxyl group |
| Biocatalytic | Enzyme-mediated, high stereoselectivity | Not directly involved (non-enzymatic approach) |
Research Applications and Significance
Pharmaceutical Development
As a structurally modified simvastatin derivative, 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin may serve multiple purposes in pharmaceutical research:
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Synthetic intermediate in simvastatin production
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Reference standard for quality control and impurity profiling
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Starting material for development of novel statin derivatives
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Tool for structure-activity relationship studies
Analytical Applications
The compound potentially serves as an analytical standard for:
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Identification and quantification of simvastatin synthesis intermediates
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Detection of process-related impurities
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Development and validation of analytical methods
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Characterization of degradation pathways
Comparative Analysis with Related Compounds
Structural Analogues
Several related simvastatin derivatives and intermediates have been documented, as shown in Table 3.
Table 3: Related Simvastatin Derivatives and Their Properties
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin | C31H52O6Si | 548.84 | Anhydro bridge, TBDMS group |
| 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin | C31H54O6Si | 550.85 | TBDMS group, 4a'-hydroxyl |
| 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | C31H53ClO6Si | 585.29 | TBDMS group, 5'-chloro substitution |
| Simvastatin | C25H38O5 | 418.57 | Parent compound |
Functional Comparisons
The presence of the anhydro bridge in 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin distinguishes it from other silylated intermediates. This structural feature likely alters:
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Molecular rigidity and conformation
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Reactivity patterns in synthetic transformations
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Metabolic stability if evaluated in biological systems
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Binding characteristics to target enzymes
Research Challenges and Future Directions
Current Knowledge Gaps
The scientific literature contains limited specific information about 4a',6'-Anhydro-4-tert-butyldimethylsilyl Simvastatin, presenting several research opportunities:
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Detailed characterization of physicochemical properties
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Elucidation of precise role in simvastatin synthetic pathways
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Evaluation of potential biological activities
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Development of optimized synthetic routes
Methodological Approaches
Future research might benefit from:
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Advanced spectroscopic techniques (NMR, MS, X-ray crystallography) for structural confirmation
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Computational modeling to predict physicochemical and biological properties
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Synthetic studies to establish optimal production methods
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Comparative analyses with other simvastatin intermediates
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